molecular formula C16H22N2O3S B5562733 8-methoxy-N,N-dipropylquinoline-5-sulfonamide

8-methoxy-N,N-dipropylquinoline-5-sulfonamide

Cat. No. B5562733
M. Wt: 322.4 g/mol
InChI Key: JEJASJLRKGHRFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves reactions with sulfonic acids or sulfonyl chlorides with various organic compounds. For example, the synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide involves the reaction of quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas, indicating a similar method could potentially be applied to synthesize the title compound (Hayun et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group, which can form coordination compounds with metal ions, indicating the potential for complex formation in the title compound. For instance, zinc complexes with sulfonamides containing 8-aminoquinoline show a distorted tetrahedral environment for Zn2+ ions (Macías et al., 2003).

Chemical Reactions and Properties

Sulfonamide derivatives participate in various chemical reactions, including the formation of coordination compounds with metal ions. Such reactivity suggests that the title compound could also engage in similar reactions, forming complexes with different metal ions, as seen in the formation of zinc and copper complexes based on sulfonamides containing 8-aminoquinoline ligands (Silva et al., 2008).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility and melting points, can be influenced by the nature of the substituents on the quinoline ring. For example, the solvatofluorochromism observed in monoboron complexes with 8-hydroxyquinolin-5-sulfonate indicates that substituents on the quinoline ring can significantly affect the physical properties of these compounds, including their photophysical behavior (Ruelas-Álvarez et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of sulfonamide derivatives can be modulated by their structural features. The regioselective C-H fluorination of 8-aminoquinoline amides and sulfonamides at the C5 position, using Selectfluor under metal-free conditions, showcases the chemical versatility and reactivity of sulfonamide derivatives related to the title compound (Zhang et al., 2018).

properties

IUPAC Name

8-methoxy-N,N-dipropylquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-4-11-18(12-5-2)22(19,20)15-9-8-14(21-3)16-13(15)7-6-10-17-16/h6-10H,4-5,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJASJLRKGHRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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